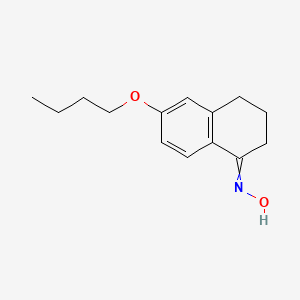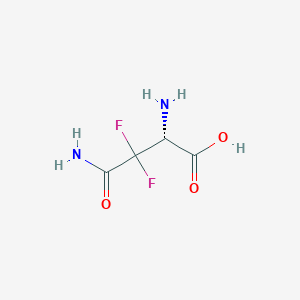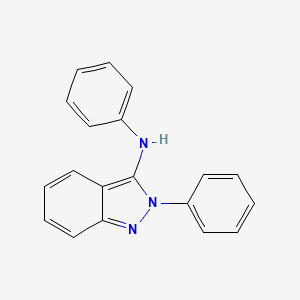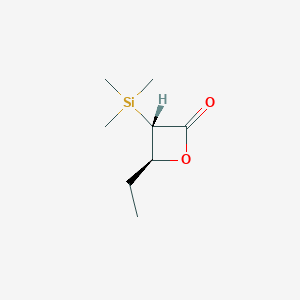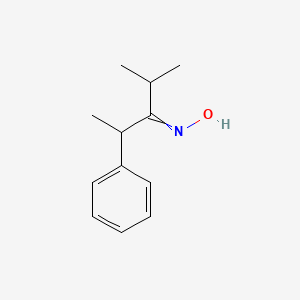
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine is an organic compound with the molecular formula C12H17NO It is a derivative of hydroxylamine, characterized by the presence of a hydroxylamine functional group attached to a substituted pentane chain
准备方法
The synthesis of N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-phenylpentan-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups. Reagents like alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso derivatives, while reduction with LiAlH4 results in the formation of amines.
科学研究应用
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activities .
相似化合物的比较
N-(2-Methyl-4-phenylpentan-3-ylidene)hydroxylamine can be compared with other hydroxylamine derivatives, such as:
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis.
N-Hydroxybenzotriazole: Commonly used as a coupling reagent in peptide synthesis.
N-Hydroxyurea: Studied for its potential therapeutic applications in cancer treatment.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other hydroxylamine derivatives .
属性
CAS 编号 |
65757-63-3 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-(2-methyl-4-phenylpentan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(13-14)10(3)11-7-5-4-6-8-11/h4-10,14H,1-3H3 |
InChI 键 |
XWYUTEWTJQLLIH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=NO)C(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
